

Avermectin B1 Receptor Binding Affinity: A Technical Guide

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Introduction

Avermectin B1, a macrocyclic lactone produced by the bacterium Streptomyces avermitilis, is a potent anthelmintic and insecticide widely used in veterinary medicine and agriculture.[1] Its efficacy stems from its ability to interfere with nerve and muscle functions in invertebrates.[2] The primary mechanism of action involves high-affinity binding to glutamate-gated chloride channels (GluCls) in nematodes and arthropods, leading to paralysis and death.[2][3] While its primary targets are invertebrate-specific channels, **Avermectin B1** also interacts with other ligand-gated ion channels, including mammalian γ-aminobutyric acid (GABA-A) receptors, albeit with different affinities and effects.[4][5] Furthermore, its interaction with transport proteins like P-glycoprotein (P-gp) plays a crucial role in its pharmacokinetic profile and safety margin in vertebrates.[6]

This guide provides an in-depth technical overview of **Avermectin B1** receptor binding affinity studies, focusing on its interactions with key protein targets. It includes summaries of quantitative binding data, detailed experimental protocols, and visualizations of relevant pathways and workflows for researchers, scientists, and drug development professionals.

Primary Target: Invertebrate Glutamate-Gated Chloride Channels (GluCls)

The principal target for the anthelmintic and insecticidal action of avermectins is the glutamategated chloride channel (GluCl), a member of the Cys-loop ligand-gated ion channel superfamily



found exclusively in protostome invertebrates.[7] **Avermectin B1** acts as a positive allosteric modulator of these channels.[7] It binds to a site distinct from the glutamate binding site, located in the transmembrane domain at the interface between subunits.[8][9] This binding locks the channel in an open conformation, leading to a continuous influx of chloride ions.[7] The resulting hyperpolarization of neuronal and muscle cell membranes causes a flaccid paralysis, particularly affecting the parasite's pharyngeal (feeding) and somatic muscles, ultimately leading to its death.[3][8]

Quantitative Binding Data: Avermectin B1 and Derivatives at GluCls

The binding affinity of avermectins for GluCls is typically in the nanomolar to sub-nanomolar range, indicating a very strong interaction.

| Compound | Receptor/Orga nism | Assay Type | Binding Constant | Citation |
|--|-------------------------------------|---------------------------------|---|----------|
| [3H]Ivermectin | Caenorhabditis elegans | Radioligand Binding | Kd: 0.26 nM | [10] |
| Ivermectin | Haemonchus contortus GluClα3B | Electrophysiolog y (Oocytes) | EC50: ~0.1 nM | [11] |
| Radiolabeled Ivermectin | Haemonchus contortus GluClα3B | Radioligand Binding | Kd: 0.35 ± 0.1 nM | [11] |
| Avermectin Caenorhabditis Electrophysic Analogs elegans y (Oocytes) | | Electrophysiolog y (Oocytes) | Strong correlation between EC50 for current activation and Ki from [3H]ivermectin binding | [12] |



Experimental Protocol: Radioligand Binding Assay for GluCls

This protocol describes a method to determine the binding affinity of **Avermectin B1**a using [3H]Ivermectin and membrane preparations from C. elegans.

Objective: To determine the dissociation constant (Kd) and receptor concentration (Bmax) of the avermectin binding site.

Materials:

- · C. elegans membrane fraction
- [3H]Ivermectin (radioligand)
- Unlabeled Ivermectin (for non-specific binding determination)
- Incubation Buffer (e.g., Tris-HCl with appropriate ions)
- Glass fiber filters
- Scintillation fluid and counter
- Filtration apparatus

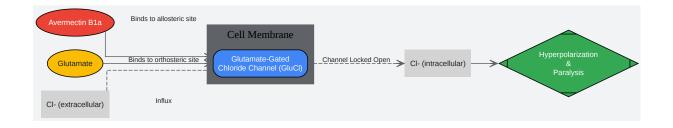
Methodology:

- Membrane Preparation: Prepare a crude membrane fraction from C. elegans homogenates by differential centrifugation.[10]
- Binding Assay:
 - Set up a series of tubes for total binding and non-specific binding.
 - For total binding, add a fixed amount of membrane protein, varying concentrations of [3H]Ivermectin, and incubation buffer.



- For non-specific binding, add the same components plus a high concentration of unlabeled ivermectin to saturate the specific binding sites.
- Incubate the tubes at a controlled temperature (e.g., 22°C) for a sufficient time to reach equilibrium.[10]
- Separation of Bound and Free Ligand:
 - Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration apparatus. This traps the membranes with bound radioligand on the filter.
 - Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
- Quantification:
 - Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting the non-specific binding from the total binding at each [3H]Ivermectin concentration.
 - Plot the specific binding versus the concentration of free [3H]Ivermectin.
 - Analyze the data using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.[10]

Visualization: Avermectin B1a Signaling at GluCl





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Caption: **Avermectin B1**a allosterically modulates the GluCl, causing irreversible channel opening.

Secondary Target: Mammalian GABA-A Receptors

Avermectin B1a can also interact with GABA-A receptors, the major inhibitory neurotransmitter receptors in the mammalian brain.[4][13] This interaction is complex and concentration-dependent. Studies on cultured rat cerebellar granule neurons have shown that **Avermectin B1**a has a dual effect: it stimulates chloride influx at low nanomolar concentrations by binding to a high-affinity site, while inhibiting it at micromolar concentrations by interacting with a low-affinity site.[4] This lower affinity for mammalian receptors compared to invertebrate GluCls is a key factor in its selective toxicity and relative safety in mammals.[10]

Quantitative Binding Data: Avermectin B1a at

Mammalian GABA-A Receptors

| Compound | Receptor/Orga nism | * Assay Type | Binding Constant | Citation |
|-----------------------|---------------------------|--------------------------------------|---|----------|
| [3H]Avermectin B1a | Rat Cerebellar Neurons | Radioligand Binding | High-affinity KD: 5 nM | [4] |
| [3H]Avermectin B1a | Rat Cerebellar Neurons | Radioligand Binding | Low-affinity KD: 815 nM | [4] |
| Avermectin B1a | Rat Cerebellar Neurons | Inhibition of [3H]EBOB binding | IC50: 866 nM | [4] |
| Ivermectin | Human GABA-A α1β2γ2L | Electrophysiolog y (HEK293 cells) | Binds to α1-β2, α1-γ2L, and γ2L- β2 subunit interfaces with differing effects | [13][14] |



Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines a method to measure the modulatory effects of **Avermectin B1**a on GABA-gated currents in cultured neurons.

Objective: To characterize the concentration-dependent effects (potentiation and inhibition) of **Avermectin B1**a on GABA-A receptor function.

Materials:

- Primary cultures of neurons (e.g., rat cerebellar granule neurons).
- Patch-clamp rig (amplifier, micromanipulator, microscope).
- Borosilicate glass capillaries for pipette fabrication.
- Extracellular solution (e.g., Krebs-Ringer).
- Intracellular solution (containing a high concentration of Cl-).
- GABA stock solution.
- Avermectin B1a stock solutions at various concentrations.
- Perfusion system for rapid solution exchange.

Methodology:

- Cell Preparation: Plate primary neurons on coverslips and culture until mature.
- Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 M Ω when filled with intracellular solution.
- Recording:
 - Place a coverslip with neurons in the recording chamber on the microscope stage and perfuse with extracellular solution.



- Under visual guidance, approach a single neuron with the micropipette and form a high-resistance (>1 $G\Omega$) seal (a "giga-seal").
- Rupture the cell membrane patch under the pipette tip to achieve the whole-cell configuration.
- Clamp the cell's membrane potential at a fixed voltage (e.g., -60 mV).

· Drug Application:

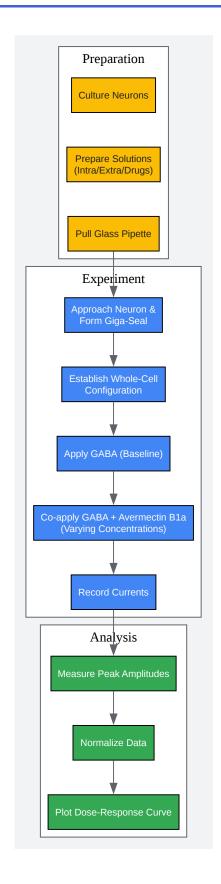
- Using a fast perfusion system, apply a low concentration of GABA (e.g., an EC3-EC10 concentration) to elicit a baseline current response.[13]
- Co-apply the baseline GABA concentration along with increasing concentrations of Avermectin B1a to the cell.[13]
- Record the resulting chloride currents. To test for direct activation, apply Avermectin B1a in the absence of GABA.

• Data Analysis:

- Measure the peak amplitude of the GABA-gated currents in the absence and presence of different Avermectin B1a concentrations.
- Normalize the current amplitudes to the baseline GABA response.
- Plot the normalized current as a function of Avermectin B1a concentration to generate a dose-response curve, revealing potentiation at low concentrations and inhibition at higher concentrations.

Visualization: Patch-Clamp Experimental Workflow





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Caption: Workflow for a whole-cell patch-clamp experiment to study drug modulation of ion channels.

Other Targets: P-glycoprotein (P-gp) and MRPs

Ivermectin, the hydrogenated derivative of **Avermectin B1**a, is a known substrate and inhibitor of the ABC transporter P-glycoprotein (P-gp/MDR1).[6][15] P-gp is an efflux pump expressed at the blood-brain barrier that actively transports a wide range of xenobiotics out of the brain, thus limiting their neurotoxicity.[6] Ivermectin also interacts with Multidrug Resistance-Associated Proteins (MRPs), specifically MRP1, 2, and 3.[15][16] Its interaction with these transporters is critical for its disposition and safety profile, as inhibition of P-gp can lead to increased brain concentrations of ivermectin and potential neurotoxicity.[6]

Quantitative Data: Ivermectin Inhibition of ABC

Transporters

| Compound | Transporter | Cell Line | Assay Type | Binding Constant | Citation |
|------------------------|-------------|------------------------------------|------------------------------|-------------------------------|----------|
| Ivermectin | P-gp & MRPs | A549 cells | Calcein Efflux Inhibition | IC50: 1 μM | [15][16] |
| Ivermectin | P-gp & MRPs | A549 cells | BCECF Efflux Inhibition | IC50: 2.5 μM | [15][16] |
| Ivermectin | MRP1 | HL60-MRP1 cells | Calcein Efflux Inhibition | IC50: 3.8 μM | [15][16] |
| Lopinavir & Ivermectin | ABCG2 | ABCG2- overexpressi ng cells | Pheophorbid e A efflux | IC50: 25.5 μM & 23.4 μM | [17] |

Experimental Protocol: Calcein-AM Efflux Assay

This protocol describes a cell-based fluorescence assay to measure the inhibitory effect of ivermectin on P-gp and MRP function.

Objective: To determine the IC50 of ivermectin for the inhibition of P-gp/MRP-mediated efflux.



Materials:

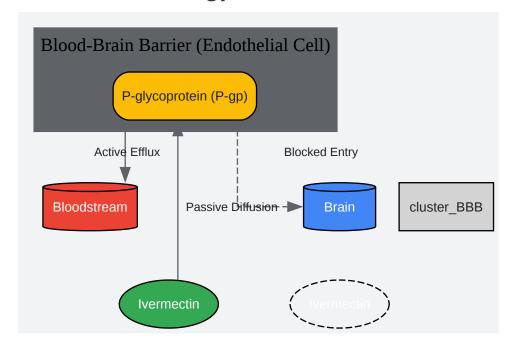
- Cell line overexpressing the transporter of interest (e.g., HL60-MRP1) or a cell line with endogenous expression (e.g., A549).[15]
- Calcein-AM (a non-fluorescent substrate that becomes fluorescent calcein upon hydrolysis by intracellular esterases).
- Ivermectin and a known inhibitor (e.g., valspodar) as a positive control.
- Culture medium and buffer (e.g., HBSS).
- Fluorescence plate reader.

Methodology:

- Cell Plating: Seed cells in a 96-well plate and grow to confluence.
- Inhibitor Pre-incubation: Wash the cells and pre-incubate them with various concentrations of ivermectin or control compounds in buffer for 30-60 minutes at 37°C.
- Substrate Loading: Add Calcein-AM to all wells and incubate for another 30-60 minutes.
 Calcein-AM will enter the cells and be converted to fluorescent calcein.
- Efflux: In cells with active transporters, the fluorescent calcein will be pumped out. The presence of an inhibitor like ivermectin will block this efflux, leading to intracellular accumulation of calcein.
- Fluorescence Measurement: After the incubation period, wash the cells to remove the
 extracellular substrate and measure the intracellular fluorescence using a plate reader (e.g.,
 excitation at 485 nm, emission at 530 nm).
- Data Analysis:
 - Plot the fluorescence intensity against the ivermectin concentration.
 - Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of ivermectin that causes 50% of the maximal inhibition of efflux.[15]



Visualization: Role of P-gp at the Blood-Brain Barrier



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Caption: P-glycoprotein at the blood-brain barrier actively pumps ivermectin back into the bloodstream.

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